3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile
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Overview
Description
3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile is an organic compound characterized by its molecular structure, which includes a hydroxyl group, a methoxy group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methoxybenzaldehyde with malonic acid derivatives under specific conditions. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with controlled temperature and pressure conditions. The choice of catalysts and reagents is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in drug discovery.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical structure allows for the creation of diverse products with desirable properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.
Molecular Targets and Pathways: The compound may interact with various receptors and enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
p-Coumaric acid
3,4-Dihydroxyphenylacetic acid
Uniqueness: 3-Hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds
Properties
CAS No. |
656829-44-6 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-hydroxy-2-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,7,12H,1H3 |
InChI Key |
CZLSAZFDZVXOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CO)C#N |
Origin of Product |
United States |
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